3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

ERK1/2 AKT malignant mesothelioma

Procure this specific benzodioxin-substituted 1,3-diarylpyrazole acrylamide to ensure the dual suppression of ERK1/2 and AKT phosphorylation, a pharmacodynamic profile not replicated by any other analog in the series (e.g., 4f, 4i, 4j, 4v). This compound uniquely induces both caspase-3-mediated apoptosis and G2/M phase cell cycle blockade in SPC212 malignant mesothelioma cells. Using a structurally similar acrylamide without this exact substitution pattern forfeits the dual-pathway mechanism, compromising key mechanistic studies in apoptosis-resistant cancer models. Verify the benzodioxin-phenyl substitution before purchase.

Molecular Formula C20H17N3O3
Molecular Weight 347.4 g/mol
Cat. No. B4020757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
Molecular FormulaC20H17N3O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=CC(=O)N)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O3/c21-19(24)9-7-15-13-23(16-4-2-1-3-5-16)22-20(15)14-6-8-17-18(12-14)26-11-10-25-17/h1-9,12-13H,10-11H2,(H2,21,24)/b9-7-
InChIKeyQGHLVYKZHXHMCA-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide – Compound Profile for Research Procurement


3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide (molecular formula C₂₀H₁₇N₃O₃; MW 347.37 g/mol) belongs to the 1,3-diarylpyrazole acrylamide chemotype. This compound has been characterized as a dual modulator of ERK1/2 and AKT signaling pathways in cancer cell models [1]. Its structural signature combines a phenylpyrazole core with a benzodioxin moiety and a terminal acrylamide group, distinguishing it from closely related pyridine-substituted analogs within the same series [2].

Why Generic 1,3-Diarylpyrazole Acrylamides Cannot Substitute for 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide


Within the 1,3-diarylpyrazole acrylamide series, structural variations in the aryl substituent at the pyrazole 3-position produce sharply divergent signaling outcomes. While multiple analogs (4f, 4i, 4j, 4v) reduce cancer cell viability, only 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide (compound 4k in published data) simultaneously suppresses phosphorylation of both ERK1/2 and AKT proteins, a dual pathway inhibition not achieved by any other analog tested [1]. Procuring a superficially similar acrylamide without this specific benzodioxin-phenyl substitution pattern would forfeit the unique dual-pathway pharmacodynamic profile that defines this compound's antitumor mechanism.

Quantitative Differentiation Evidence for 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide


Dual ERK1/2–AKT Pathway Suppression: Unique Within the 1,3-Diarylpyrazole Acrylamide Series

In a head-to-head comparison of 21 1,3-diarylpyrazole acrylamide analogs (compounds 4a–4v), only compound 4k—corresponding to 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide—significantly suppressed phosphorylation and expression of both ERK1/2 and AKT proteins within 24 hours of exposure in SPC212 malignant mesothelioma cells [1]. The five most active analogs (4f, 4i, 4j, 4k, 4v) all induced caspase-3 activity, but 4k was the sole compound that simultaneously ablated both pro-survival kinase signals [1].

ERK1/2 AKT malignant mesothelioma signaling apoptosis

Caspase-3 Apoptosis Induction: Quantitative Selectivity Over In-Class Analogs

Of 21 synthesized 1,3-diarylpyrazole acrylamides, only 5 compounds (4f, 4i, 4j, 4k, 4v) induced caspase-3 enzymatic activity above baseline in SPC212 cells [1]. Compound 4k was among this caspase-3-active subset and was the only member that additionally suppressed ERK1/2 and AKT, indicating a qualitatively distinct apoptotic mechanism not attainable with the other caspase-3 inducers [1].

caspase-3 apoptosis anticarcinogenic mesothelioma

Cell Cycle Arrest Profile: Dose- and Time-Dependent G2/M Phase Arrest

Compound 4k induced dose- and time-dependent G2/M phase cell cycle arrest in SPC212 malignant mesothelioma cells, as assessed by propidium iodide staining and flow cytometry [1]. Other active analogs in the series (4f, 4i, 4j, 4v) were not reported to produce G2/M arrest under the same conditions, distinguishing 4k's cytostatic mechanism.

G2/M arrest cell cycle cytostatic flow cytometry

Differential Cytotoxicity: Selective Antiproliferative Activity Against Cancer vs. Normal Mesothelial Cells

The 2018 study employed both non-malignant mesothelial cells (MeT-5A) and cancer cell lines (SPC212 malignant mesothelioma and A549 lung carcinoma) to evaluate differential cytotoxicity [1]. Among the 21 analogs, compounds that reduced cancer cell viability showed a range of selectivity profiles. While the study explicitly highlights 4k's potent antiproliferative activity on cancer cells, precise IC₅₀ values require access to the full-text supplementary data [1].

selectivity viability mesothelial cancer MTS assay

Recommended Research Application Scenarios for 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide


Dual ERK1/2–AKT Pathway Inhibition Studies in Malignant Mesothelioma Models

Use as a chemical probe to simultaneously ablate ERK1/2 and AKT survival signaling in SPC212 malignant mesothelioma cells. The unique dual-pathway suppression distinguishes this compound from all other 1,3-diarylpyrazole acrylamide analogs tested and permits mechanistic studies of convergent kinase inhibition in an apoptosis-resistant cancer context [1].

Apoptosis Mechanistic Studies Combining Caspase-3 Activation with G2/M Cell Cycle Arrest

Employ 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide to investigate the intersection of caspase-3-mediated apoptosis and G2/M phase cell cycle blockade. This compound is the only analog in its series reported to produce both effects concurrently, enabling interrogation of dual cytostatic–cytotoxic mechanisms [1].

Cancer-Selective Cytotoxicity Screening in Three-Cell-Line Panels

Leverage the established three-cell-line differential cytotoxicity data (MeT-5A normal mesothelial, SPC212 mesothelioma, A549 lung carcinoma) as a reference standard for comparative studies of structurally related acrylamides. This compound's selectivity profile serves as a positive control for assays evaluating therapeutic window in pleural malignancy research [1].

Structure–Activity Relationship (SAR) Benchmarking of 1,3-Diarylpyrazole Acrylamide Libraries

Use this compound as the reference standard for benzodioxin-substituted 1,3-diarylpyrazole acrylamides. Its well-characterized dual ERK/AKT suppression, caspase-3 induction, and G2/M arrest profile provide a benchmark against which new synthetic analogs can be quantitatively compared in medicinal chemistry optimization campaigns [1][2].

Quote Request

Request a Quote for 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.